Coproporphyrin I tetramethyl ester

Description

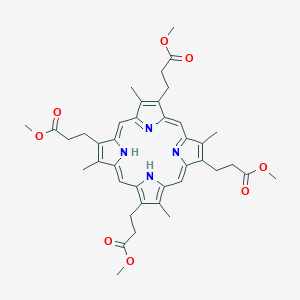

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNJUBKEECHMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889396 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Coproporphyrin I tetramethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25767-20-8 | |

| Record name | Coproporphyrin I tetramethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025767208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrin I tetramethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic and Metabolic Pathways Research of Coproporphyrin I Tetramethyl Ester

Enzymatic Formation from Porphyrin Precursors in Biological Systems

The synthesis of coproporphyrin I is intrinsically linked to the early stages of heme production, arising from a specific precursor and the action of a key enzyme.

Decarboxylation of Uroporphyrinogen I

Coproporphyrinogen I is formed from its precursor, uroporphyrinogen I. wikipedia.orghmdb.ca This process involves a series of four decarboxylations, where the four carboxymethyl (acetic acid) side chains of uroporphyrinogen I are converted into methyl groups, releasing four molecules of carbon dioxide. wikipedia.org Uroporphyrinogen I itself is not part of the primary pathway for heme synthesis but is produced when the enzyme uroporphyrinogen-III cosynthase is deficient or inactive. wikipedia.org In such cases, the linear tetrapyrrole hydroxymethylbilane (B3061235) spontaneously cyclizes to form uroporphyrinogen I instead of the essential uroporphyrinogen III. nih.gov

Involvement of Uroporphyrinogen III Decarboxylase

The enzymatic conversion of uroporphyrinogen I to coproporphyrinogen I is catalyzed by the enzyme uroporphyrinogen III decarboxylase (UROD). wikipedia.orgnih.gov This enzyme, which is the fifth in the heme biosynthesis pathway, typically acts on uroporphyrinogen III to produce coproporphyrinogen III. wikipedia.orgnih.gov However, UROD also has the capacity to act on the isomer uroporphyrinogen I, facilitating its decarboxylation to coproporphyrinogen I. wikipedia.orgnih.gov This reaction is notable for proceeding without the need for any cofactors. wikipedia.org At low substrate concentrations, the decarboxylation is believed to occur in a specific, ordered sequence. wikipedia.org

Intermediates and Metabolic Flux Studies in Porphyrinogenesis

While detailed metabolic flux analyses specifically quantifying the flow of intermediates toward coproporphyrin I are not extensively documented, the pathway intermediates are well-established. The primary precursor to coproporphyrinogen I is uroporphyrinogen I. wikipedia.orghmdb.ca The formation of uroporphyrinogen I represents a metabolic diversion from the main heme synthesis pathway, which preferentially forms the III isomer. nih.gov

Coproporphyrinogen I is considered a "dead-end" product in human metabolism because, unlike its isomer coproporphyrinogen III, it is not further processed by the body and tends to accumulate. wikipedia.orghmdb.ca This accumulation can be indicative of certain pathological conditions, such as congenital erythropoietic porphyria. wikipedia.org The study of the relative amounts of coproporphyrin isomers I and III can serve as an indicator of the metabolic state of the porphyrin pathway. hmdb.ca For instance, research in microorganisms has explored the manipulation of metabolic flux in the porphyrin pathway to enhance the production of specific porphyrin compounds. mdpi.com

Excretion Patterns and Hepatic Transport Mechanisms Research

The elimination of coproporphyrin I from the body is a complex process involving both hepatic and renal systems, with a variety of transport proteins playing crucial roles.

Hepatic Uptake and Efflux Transporter (OATP1B1, OATP1B3, MRP2, MRP3) Interactions

The liver is a primary site for the clearance of coproporphyrin I from the bloodstream. This process is mediated by specific uptake and efflux transporters located on the sinusoidal and canalicular membranes of hepatocytes.

Hepatic Uptake: The uptake of coproporphyrin I into hepatocytes is primarily facilitated by the organic anion-transporting polypeptides OATP1B1 and OATP1B3. novartis.comresearchgate.netnih.gov Studies using cells engineered to express these transporters have demonstrated that the transport of coproporphyrin I is both time- and concentration-dependent. novartis.comresearchgate.net OATP1B1 exhibits a higher affinity for coproporphyrin I compared to OATP1B3. nih.gov The expression levels of OATP1B1 in the human liver are also higher than those of OATP1B3, suggesting that OATP1B1 plays a more significant role in the hepatic uptake of coproporphyrin I. nih.gov

Kinetic Parameters of OATP-Mediated Coproporphyrin I Transport

| Transporter | Km (µM) - Study 1 novartis.com | Km (µM) - Study 2 researchgate.net |

|---|---|---|

| OATP1B1 | 0.49 | 0.13 |

| OATP1B3 | 0.86 | 3.25 |

Hepatic Efflux: Following its uptake into hepatocytes, coproporphyrin I is effluxed into the bile for elimination. This process involves the multidrug resistance-associated proteins MRP2 and MRP3. nih.govpreprints.org MRP2 is located on the canalicular (apical) membrane of the hepatocyte and is involved in the excretion of compounds into the bile. nih.gov Studies have shown that a deficiency in MRP2 leads to altered disposition of coproporphyrins. preprints.org MRP3, on the other hand, is found on the basolateral membrane and can transport substrates back into the sinusoidal blood. preprints.org In conditions where MRP2 is deficient, an increase in MRP3 expression has been observed, suggesting a compensatory mechanism. preprints.org

Impact of Transporter Inhibition on Plasma Coproporphyrin I Levels

| Transporter Inhibition | Effect on Plasma Coproporphyrin I | Reference |

|---|---|---|

| 90% decrease in OATP activity | 4-fold increase | preprints.org |

| 90% decrease in MRP2 activity | 2.5-fold increase | preprints.org |

| 10-fold increase in MRP3 activity | 3.8-fold increase | preprints.org |

Renal Elimination Pathways and Alterations

In addition to hepatic clearance, coproporphyrin I is also eliminated through the kidneys via urine. When hepatic excretion is impaired, the renal elimination of coproporphyrin I increases. This shift in the excretion route can lead to a change in the ratio of coproporphyrin I to III in the urine.

Studies in individuals with chronic kidney disease (CKD) have provided further insights into the renal handling of coproporphyrin I. In patients with CKD, the renal clearance of coproporphyrin I is reduced. This decrease in renal elimination can lead to an increased reliance on hepatic transport for clearance. Consequently, in severe CKD, a near-complete decline in renal elimination of coproporphyrin I has been observed, which in turn increases the fraction of the compound transported by hepatic OATP1B. This alteration in elimination pathways highlights the intricate balance between hepatic and renal clearance in maintaining coproporphyrin I homeostasis.

Advanced Analytical Methodologies for Coproporphyrin I Tetramethyl Ester Research

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is a fundamental tool in porphyrin research, allowing for the effective separation of complex mixtures. The separation of coproporphyrin isomers I and III, in their native or esterified forms, is essential for differential diagnosis of certain porphyrias. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of porphyrin isomers, including Coproporphyrin I tetramethyl ester. nih.govnih.gov Reversed-phase HPLC methods are particularly prevalent and have been refined to achieve high resolution and sensitivity. nih.govnih.gov

One established method utilizes a reversed-phase C18 column with a gradient mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297), coupled with fluorimetric detection. nih.gov This approach allows for the elution of eight different porphyrins, including the I and III isomers of coproporphyrin, within 20 minutes with good resolution. nih.gov Another HPLC method developed for the quantitative determination of urinary coproporphyrin isomers I and III employs a reverse-phase C18 Symmetry® column with a mobile phase of acetonitrile (B52724) and acetate buffer (0.015M, pH 4). nih.gov Detection is achieved through fluorescence with excitation at 365 nm and emission at 624 nm. nih.gov This method was validated over a concentration range of 10-400 nmol/l for coproporphyrin I and 30-560 nmol/l for coproporphyrin III, demonstrating high precision and accuracy. nih.gov

The adaptability of HPLC allows for both isocratic and gradient elution systems, which can be tailored for the separation of individual groups of isomers or for preparative isolation of pure porphyrins. nih.gov For instance, a reversed-phase gradient elution system has been described for the simultaneous separation of the type I and type III isomers of various carboxylated porphyrins. nih.gov

Table 1: HPLC Methods for Coproporphyrin Analysis

| Technique | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | Chromolith RP-18 | Methanol/ammonium acetate gradient | Fluorimetric | Routine analysis of porphyrins in urine, feces, and plasma. nih.gov |

| RP-HPLC | C18 Symmetry® (5µm; 4.8mmx250mm) | Acetonitrile and acetate buffer (0.015M, pH 4) | Fluorescence (Ex: 365nm, Em: 624nm) | Quantitative determination of urinary coproporphyrin isomers I and III. nih.gov |

| RP-HPLC | Not specified | Not specified | Not specified | Simultaneous separation of type I and type III isomers of 8-, 7-, 6-, 5-, and 4-carboxylated porphyrins. nih.gov |

| HPLC | Not specified | n-heptane:glacial acetic acid:acetone:water (90:60:30:0.05 by volume) | Not specified | Separation of uroporphyrin I and III octamethyl esters. documentsdelivered.com |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) provides a simpler, yet effective, alternative for the separation of coproporphyrin isomers. nih.govnih.gov Historically, methods for separating porphyrins involved esterification with methyl alcohol followed by purification. tandfonline.com TLC, along with paper chromatography, offered a less complex analytical procedure with reduced risk of sample loss and artifact formation. tandfonline.com

For the separation of coproporphyrin isomers I and III as their methyl esters, TLC has been successfully applied. nih.gov While specific details of modern TLC applications for this compound are less documented in recent high-impact literature compared to HPLC, its historical significance and continued use in certain applications are noteworthy. Automated preparative liquid chromatography systems, which can be seen as an evolution of traditional column chromatography, combined with flash cartridges, have shown excellent results in purifying porphyrin samples, offering better separation and time savings compared to manual methods. santaisci.com

Paper Chromatography in Porphyrin Isomer Analysis

Paper chromatography represents one of the earliest and most revolutionary techniques in porphyrin research. tandfonline.com It enabled the separation of free porphyrins based on the number of their acidic groups. tandfonline.com A straightforward method for separating coproporphyrin isomers I and III involves ascending paper chromatography using a 2,6-lutidine/water solvent system in an ammonia-saturated atmosphere. documentsdelivered.com

This technique was a significant advancement as it did not always require the complex process of esterification, which was prone to sample loss and the creation of artifacts. tandfonline.com While now largely superseded by more advanced techniques like HPLC, paper chromatography laid the foundational principles for the separation of these critical isomers. tandfonline.comnih.gov

Spectroscopic Approaches for Structural Elucidation and Detection

Spectroscopy is indispensable for the structural characterization and sensitive detection of porphyrins like this compound.

Fluorescence Spectroscopy Research and Applications

Fluorescence spectroscopy is a highly sensitive method for detecting and quantifying porphyrins. nih.gov Porphyrins exhibit characteristic fluorescence spectra, which are utilized in various analytical methods. nih.govnih.gov The fluorescence of coproporphyrin isomers I and III has been a subject of study, forming the basis for their detection in HPLC systems. nih.govnih.govnih.gov

In HPLC analysis, fluorescence detection is often preferred due to its high sensitivity and specificity for porphyrins. nih.govshimadzu.com For instance, in the HPLC method for urinary coproporphyrins, fluorescence detection with an excitation wavelength of 365 nm and an emission wavelength of 624 nm is employed. nih.gov It is known that coproporphyrins can fluoresce in the range of 570 to 720 nm under various conditions. researchgate.net This intrinsic property is harnessed for their quantification in biological samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Biochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization of porphyrins. Porphyrins exhibit a strong absorption band, known as the Soret band, in the region of 390-425 nm, and several weaker bands, called Q bands, between 480-700 nm. researchgate.net The intense Soret band is frequently used for the detection and quantification of porphyrins. researchgate.net

For this compound, a characteristic extinction coefficient (ε) is reported between 1,900-2,500 at 400 nm in chloroform. sigmaaldrich.comsigmaaldrich.com This strong absorbance at a specific wavelength allows for its identification and concentration determination in solutions.

Table 2: Spectroscopic Properties of this compound

| Technique | Property | Wavelength/Range | Solvent | Reference |

|---|---|---|---|---|

| Fluorescence Spectroscopy | Emission | 570-720 nm | Various | researchgate.net |

| Fluorescence Spectroscopy (in HPLC) | Excitation/Emission | 365 nm / 624 nm | Acetonitrile/Acetate Buffer | nih.gov |

| UV-Vis Spectroscopy | Soret Band | ~400 nm | Chloroform | sigmaaldrich.comsigmaaldrich.com |

| UV-Vis Spectroscopy | Extinction Coefficient (ε) | 1,900-2,500 at 400 nm | Chloroform (at 1%) | sigmaaldrich.comsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a pivotal technique for the structural elucidation of porphyrins, providing complete assignments of the carbon skeleton. For the tetramethyl esters of coproporphyrin isomers, ¹³C NMR allows for an unambiguous differentiation between them. rsc.orgrsc.org

Research has provided complete spectral assignments for the ¹³C NMR spectra of this compound. rsc.org The assignments distinguish the chemical shifts for the α- and β-pyrrolic carbons, the meso-carbons, and the carbon atoms of the methyl and propionate (B1217596) ester side chains. The α-carbon resonances appear as broad signals at low field (δ 143-144 ppm), distinct from the β-carbon resonances (δ 136-138 ppm). rsc.org This distinction has been crucial in discussions about the delocalization pathways of π-electrons within the porphyrin macrocycle. rsc.org Further analyses have been conducted on the zinc(II) and thallium(III) chelates of this compound to better understand the compound's structure and properties. rsc.orgrsc.org The analysis of thallium(III) chelates, for instance, shows extensive thallium-carbon splittings. rsc.org

Below is a table of the ¹³C chemical shifts for this compound.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| α-Pyrrole (Cα) | ~143-144 |

| β-Pyrrole (Cβ) | ~136-138 |

| meso-Carbons (C-meso) | 96.7 |

| Side-Chain Methyl (CH₃) | 11.6 |

| Propionate CH₂ | 21.7 |

| Propionate CH₂CO | 37.0 |

| Ester Carbonyl (C=O) | 173.3 |

| Ester Methoxy (OCH₃) | 51.6 |

Resonance Raman Spectroscopy and Coherent Anti-Stokes Raman Scattering (CARS) Investigations

Vibrational spectroscopy techniques, including Resonance Raman and Coherent Anti-Stokes Raman Scattering (CARS), offer sensitive probes into the molecular structure and environment of porphyrins.

Resonance Raman (RR) spectroscopy is a powerful tool for studying metalloporphyrins at physiologically relevant concentrations. ias.ac.in By tuning the excitation laser wavelength to coincide with an electronic absorption band of the porphyrin, the Raman signals of specific vibrational modes are selectively and dramatically enhanced. ias.ac.in The resulting vibrational frequencies provide detailed information about the molecule's geometric and bonding arrangements, as well as the spin, oxidation, and coordination states of the central metal ion. ias.ac.in For porphyrins, A₂g symmetry vibrations, which are forbidden in normal Raman scattering, become observable with anomalous polarization under resonant conditions. ias.ac.in

Coherent Anti-Stokes Raman Scattering (CARS) is a nonlinear optical technique that provides vibrational contrast in imaging and spectroscopy. nih.govwikipedia.org It is orders of magnitude more sensitive than spontaneous Raman spectroscopy. wikipedia.org The CARS process involves three laser beams—a pump beam (ωp), a Stokes beam (ωS), and a probe beam (ωpr)—that interact with the sample to generate a coherent signal at the anti-Stokes frequency (ωpr + ωp - ωS). wikipedia.org A resonance enhancement occurs when the frequency difference between the pump and Stokes beams matches a vibrational frequency of the molecule. wikipedia.orgnewport.com CARS microscopy allows for label-free, high-sensitivity, and high-speed imaging with 3D spatial resolution, making it a valuable tool for investigating chemical species within complex biological systems. sunneyxielab.org

Mass Spectrometry-Based Methods for Sensitive Detection

Mass spectrometry (MS) is a cornerstone for the sensitive and specific detection and quantification of coproporphyrins. When coupled with liquid chromatography (LC-MS), it provides a robust platform for analyzing these biomarkers in complex biological matrices. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) has also been employed to further enhance assay selectivity and sensitivity. bioanalysis-zone.com These methods are capable of achieving very low limits of quantification, enabling the measurement of baseline levels of coproporphyrins in plasma and urine. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the trace analysis of coproporphyrins. nih.govaliribio.com The method typically involves chromatographic separation on a reversed-phase column followed by detection with a tandem mass spectrometer. nih.gov

For quantitative analysis, specific mass transitions are monitored. The singly charged precursor ion ([M+H]⁺) for Coproporphyrin I is typically observed at a mass-to-charge ratio (m/z) of 655.3. nih.gov This precursor ion is then fragmented to produce a characteristic product ion, commonly at m/z 596.3, which corresponds to the loss of an acetic acid group from a propionate side chain. researchgate.netnih.gov To enhance sensitivity and selectivity, some methods utilize the doubly charged precursor ion at m/z 328.14. bioanalysis-zone.com The use of stable isotope-labeled internal standards is standard practice to ensure high accuracy and precision. nih.gov These highly optimized methods can achieve a lower limit of quantification (LLOQ) as low as 0.01 ng/mL in human plasma. nih.gov

The table below summarizes key parameters from various LC-MS/MS methods developed for the analysis of Coproporphyrin I.

| Precursor Ion (m/z) | Product Ion (m/z) | Matrix | LLOQ | Reference |

|---|---|---|---|---|

| 655.3 (singly charged) | 596.3 | Human Plasma | 20 pg/mL | nih.gov |

| 328.14 (doubly charged) | Not Specified | Plasma, Urine | Not Specified | bioanalysis-zone.com |

| 655 (singly charged) | 596 | Urine | Not Specified | researchgate.net |

| Not Specified | Not Specified | Human Plasma | 0.01 ng/mL | nih.gov |

Derivative Matrix Isopotential Synchronous Fluorescence (MISF) Spectrometry

Derivative Matrix Isopotential Synchronous Fluorescence (MISF) Spectrometry is an advanced spectrofluorimetric technique designed for the highly selective and sensitive analysis of fluorescent compounds in complex matrices with significant background interference. researchgate.netrsc.org

The core of the technique, MISFS, works by establishing a scan path, known as the matrix-isopotential trajectory, across the excitation-emission matrix. nih.govfrontiersin.org This trajectory connects points of equal fluorescence intensity from the sample matrix, effectively nullifying its contribution to the signal. nih.gov As this trajectory passes through the emission and excitation maxima of the target analyte, a significant increase in sensitivity is achieved. frontiersin.org

The application of a first-derivative mathematical transformation to the resulting MISF spectrum further enhances the method. nih.govnih.gov This derivative step improves spectral resolution, resolves severely overlapping spectra from different analytes, and removes residual background interference. researchgate.netfrontiersin.org The combined DMISFS approach allows for the direct, rapid, and simultaneous determination of target analytes in complex samples like urine, circumventing the need for laborious pre-separation or extraction procedures. rsc.orgfrontiersin.org While often applied to porphyrin precursors, the principles of DMISFS are well-suited for the analysis of porphyrins like this compound, especially in challenging biological samples. nih.govfrontiersin.org

Synthesis and Derivatization Strategies for Coproporphyrin I Tetramethyl Ester in Research

Chemical and Enzymatic Synthesis Routes for Research-Grade Compounds

The generation of high-purity coproporphyrin I tetramethyl ester for research applications can be achieved through both chemical and enzymatic pathways. sigmaaldrich.com

Chemical Synthesis: Chemical synthesis provides versatile routes to this compound, allowing for scalability and analogue preparation. A common strategy involves a two-step process:

Intermediate Formation: Precursor compounds, such as appropriately substituted pyrroles or dipyrromethanes, are reacted with methanol (B129727) and ethylenediamine. This step assembles the core building blocks of the porphyrin macrocycle.

Oxidative Cyclization: The intermediate is then subjected to oxidative cyclization to form the final porphyrin ring. This is often achieved using reagents like potassium hexacyanoferrate(III) (K₃Fe(CN)₆) under heat for an extended period.

An alternative chemical route involves a sulfuric acid-mediated cyclization, followed by purification using methanol extraction and silica (B1680970) gel chromatography. The choice of method depends on the desired purity and scale, with careful control of reaction time and temperature being critical to minimize the formation of side products.

Enzymatic Synthesis: Enzymatically prepared this compound is also available for research purposes. sigmaaldrich.com This method leverages the enzymes of the heme biosynthesis pathway to produce the coproporphyrin I isomer specifically. While details of proprietary enzymatic production are often not disclosed, this approach can offer high stereoselectivity, yielding the desired isomer with high purity.

Table 1: Comparison of Synthesis Routes for this compound

| Synthesis Route | Key Reagents/Components | Primary Advantages | Key Considerations | Reference |

|---|---|---|---|---|

| Chemical Synthesis (Two-Step) | Pyrrole (B145914) precursors, methanol, ethylenediamine, K₃Fe(CN)₆ | Scalability, adaptability for analog synthesis | Requires strict control of reaction conditions to ensure purity | |

| Chemical Synthesis (Acid-mediated) | Pyrrole precursors, sulfuric acid | Alternative to metal-based oxidation | Requires extensive chromatographic purification | |

| Enzymatic Synthesis | Biosynthetic enzymes (e.g., from heme pathway) | High stereospecificity for the Type I isomer | Process can be proprietary and less scalable | sigmaaldrich.com |

Preparation of Meso-functionalized Porphyrin Derivatives for Specific Research Objectives

The four meso-positions of the porphyrin macrocycle are prime targets for functionalization, allowing for the attachment of various groups that can tune the molecule's properties for specific applications.

A key strategy for introducing functionality at the meso-position is through the creation of a meso-formylporphyrin intermediate. nih.gov This can be achieved via the Vilsmeier-Haack reaction on metalloporphyrin complexes (e.g., Ni(II), Pd(II), Cu(II)) of β-octaalkylporphyrins like coproporphyrin I. nih.gov Once the formyl group (-CHO) is in place, it serves as a versatile handle for a wide array of chemical transformations:

Reactions with Nitrogen Nucleophiles: The meso-formyl group readily reacts with hydrazines to form meso-hydrazones. For example, reacting meso-formyl derivatives of coproporphyrin I ethyl esters with hydrazines in the presence of an acid catalyst yields the corresponding hydrazones. nih.gov

Knoevenagel Condensation: This reaction transforms formylporphyrins into derivatives with a carbon-carbon double bond at the meso-position. Reaction with C-H acidic compounds like malononitrile (B47326) or dimethylmalonate (B8719724) leads to the formation of substituted meso-ethenyl porphyrin derivatives. nih.gov

Another powerful technique for meso-functionalization involves palladium-catalyzed cross-coupling reactions . These methods require initial halogenation (e.g., bromination) of the meso-positions. Subsequently, reactions like the Stille coupling (using organotin reagents like vinyltributyltin) or the Heck reaction can be used to introduce vinyl or other functional groups. nih.gov These reactions are valued for their tolerance of various functional groups on the porphyrin core. nih.gov

Table 2: Methods for Meso-functionalization of Porphyrin Derivatives

| Functionalization Strategy | Intermediate | Key Reaction | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction & Derivatization | Meso-formylporphyrin | Reaction with hydrazines | Meso-hydrazones | nih.gov |

| Vilsmeier-Haack Reaction & Derivatization | Meso-formylporphyrin | Knoevenagel Condensation | Substituted meso-ethenyl porphyrins | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Meso-bromoporphyrin | Stille Reaction | Meso-vinylporphyrins | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Meso-bromoporphyrin | Heck Reaction | Meso-alkenylporphyrins | nih.gov |

Isotopic Labeling Strategies (e.g., Deuterated Analogs) for Mechanistic Studies

Isotopic labeling is an indispensable tool for mechanistic studies, allowing researchers to trace the metabolic fate of molecules and elucidate reaction pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of deuterated analogs of this compound, such as coproporphyrin-d8, demonstrates the adaptability of the synthetic routes for creating specialized research tools. Labeling can be achieved by incorporating deuterium (B1214612) (²H) atoms at specific positions. Common strategies include:

Deuterated Methyl Groups: Introducing deuterated methyl groups during the final esterification step is a straightforward approach. Instead of using methanol (CH₃OH), a deuterated version such as CD₃OD, or a methylating agent like deuterated methyl iodide (CD₃I), is used to esterify the four propionic acid side chains. This results in the methyl ester groups being labeled with deuterium.

Pyrrole Condensation Labeling: Deuterium can also be incorporated at specific positions on the porphyrin core itself during the initial pyrrole condensation steps of the chemical synthesis.

These labeled compounds are chemically identical to their non-labeled counterparts but are easily distinguishable by their mass, making them ideal internal standards or tracers in complex biological systems.

Future Directions and Emerging Research Avenues for Coproporphyrin I Tetramethyl Ester

Elucidation of Novel Biosynthetic and Metabolic Pathways

While coproporphyrin I is traditionally known as a dead-end byproduct of the canonical heme synthesis pathway, recent discoveries have unveiled alternative routes where coproporphyrins are central intermediates.

In the conventional pathway, the enzyme uroporphyrinogen III decarboxylase acts on uroporphyrinogen I to produce coproporphyrinogen I. This isomer is not further metabolized in the main pathway to heme and is considered a metabolic end-product. rupahealth.com Its accumulation is often associated with pathological conditions like congenital erythropoietic porphyria.

However, a significant advancement has been the discovery of a non-canonical, coproporphyrin-dependent (CPD) heme biosynthesis pathway in many Gram-positive bacteria, including those from the Firmicutes and Actinobacteria phyla. chemrxiv.orgacs.org This pathway represents a major shift from the universally accepted model that relies on protoporphyrin. In the CPD pathway, coproporphyrinogen III is first oxidized to coproporphyrin III. Subsequently, iron is inserted into the coproporphyrin III ring by a coproporphyrin ferrochelatase to form coproheme. sigmaaldrich.com A final decarboxylation step, catalyzed by the enzyme HemQ, converts coproheme into protoheme (heme b). acs.org This discovery not only redefines our understanding of microbial heme synthesis but also presents HemQ as a potential novel target for antimicrobial drugs, as this pathway is absent in humans. chemrxiv.orgacs.org

Future research will likely focus on further characterizing the regulation of the CPD pathway and exploring its prevalence across different microbial species. researchgate.net Understanding these alternative metabolic routes is crucial for microbiology, enzymology, and the development of targeted therapeutics.

Advanced Methodological Development for Enhanced Sensitivity and Specificity

The role of coproporphyrin I as a biomarker has driven the development of highly sensitive and specific analytical methods. Coproporphyrin I tetramethyl ester is often used as a reference standard in these assays due to its stability and solubility. sigmaaldrich.comsigmaaldrich.com

Recent advancements have moved towards ultra-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) or quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS). acs.orgnih.gov These methods offer significant improvements over older techniques.

Key Methodological Advancements:

Increased Sensitivity: Newer methods have achieved lower limits of quantification (LLOQ) as low as 0.01 ng/mL (10 pg/mL) in human plasma. acs.orgbioanalysis-zone.com This allows for accurate measurement of the very low baseline concentrations of coproporphyrins.

Reduced Sample Volume: Assays can now be performed with as little as 100 μL of plasma, which is advantageous when working with pediatric patients or in studies requiring frequent sampling. acs.org

Enhanced Specificity: The use of high-resolution mass spectrometry and stable isotope-labeled internal standards, such as Coproporphyrin I-¹⁵N₄, allows for the precise differentiation of coproporphyrin I from its isomer, coproporphyrin III, and minimizes interference from other matrix components. acs.orglgcstandards.com

Overcoming Challenges: Researchers have developed specific protocols to address issues like the photodegradation of porphyrins and interference from ubiquitous porphyrins by using surrogate matrices for calibration standards. nih.govnih.gov

The table below compares the performance of recently developed analytical methods for coproporphyrin quantification.

| Analytical Platform | LLOQ (CP-I) | Plasma Volume | Key Features |

| UPLC-QTOF/MS | 0.01 ng/mL | 100 µL | High sensitivity and resolution, uses small sample volume. acs.org |

| UHPLC-MS/MS | 0.078 nM | Not specified | Robust assay applied to clinical studies, addresses photodegradation. nih.gov |

| LC-MS/MS | 20 pg/mL | Not specified | Optimized for biomarker use with high extraction recovery. nih.gov |

| LC-MS/MS | 10 pg/mL | 200 µL | Achieved lowest LLOQ by optimizing extraction and MS conditions. bioanalysis-zone.com |

Future work will likely focus on further refining these methods to increase throughput, reduce costs, and adapt them for use in diverse clinical and research settings, potentially leading to point-of-care diagnostic applications.

Exploration of Novel Therapeutic and Diagnostic Modalities

The unique properties of porphyrins, including coproporphyrin, are being explored for new therapeutic and diagnostic applications beyond their traditional role in diagnosing porphyrias. porphyriafoundation.org

Photodynamic Therapy (PDT): Porphyrins are natural photosensitizers, meaning they can generate cytotoxic reactive oxygen species (ROS) when activated by light. nih.govchemrxiv.org This property is the foundation of PDT, a promising cancer treatment modality. rsc.orgcambridge.org

Mechanism: In PDT, a photosensitizer is administered and preferentially accumulates in tumor cells. Subsequent exposure to a specific wavelength of light activates the photosensitizer, leading to the production of ROS that selectively destroy the malignant cells. nih.gov

Emerging Research: Research is focused on developing new porphyrin-based photosensitizers with improved tumor targeting, water solubility, and efficacy. cambridge.org Nanoparticle-based delivery systems are being designed to enhance the payload and selective delivery of porphyrin photosensitizers to tumors. cambridge.org While research has not focused specifically on coproporphyrin I, the principles apply to the broader class of porphyrin molecules and represent a significant therapeutic avenue. chemrxiv.orgchemrxiv.org

Other Therapeutic Avenues: Some studies have suggested novel therapeutic uses for porphyrins and related compounds in treating transmissible spongiform encephalopathies, such as Creutzfeldt-Jakob Syndrome, indicating that the therapeutic potential of this class of molecules may extend beyond oncology. nih.gov

The primary diagnostic utility of coproporphyrin I remains in the diagnosis of porphyrias and, more recently, as a critical clinical biomarker. rupahealth.comhealthmatters.io

Expansion of Biomarker Utility and Clinical Validation Studies

A major area of emerging research is the validation and expansion of coproporphyrin I as an endogenous biomarker for drug transporter activity, specifically the hepatic organic anion-transporting polypeptides OATP1B1 and OATP1B3. aliribio.com These transporters are crucial for the disposition of many prescribed drugs, and their inhibition can lead to significant drug-drug interactions (DDIs).

Key Research Findings:

High Sensitivity and Specificity: Clinical studies have repeatedly shown that plasma concentrations of coproporphyrin I are a sensitive and specific indicator of OATP1B inhibition. nih.govresearchgate.net Administration of potent OATP1B inhibitors, like rifampin, leads to a significant and measurable increase in plasma coproporphyrin I levels. nih.gov

Clinical Validation: Studies have been conducted in diverse ethnic populations to confirm the utility of these biomarkers across broader populations. nih.gov For instance, after administration of rifampin, the area under the curve (AUC) for coproporphyrin I increased by 2.8 to 3.7-fold across different ethnic groups. nih.gov

Predicting DDIs: Coproporphyrin I is being used in early-stage clinical trials to evaluate the DDI potential of new investigational drugs. nih.govnih.gov By measuring changes in coproporphyrin I levels, researchers can assess whether a new drug inhibits OATP1B transporters, potentially avoiding the need for dedicated DDI studies with probe drugs like statins. aliribio.comnih.gov

Disease States: Research has also explored the use of coproporphyrin I as a biomarker for altered transporter function in disease states, such as chronic kidney disease, where it can help detect changes in OATP1B activity. nih.gov

The table below summarizes findings from a clinical study investigating the effect of the OATP1B inhibitor rifampin on coproporphyrin I levels in different populations.

| Population | Fold Increase in CP-I AUC (0-24h) with Rifampin |

| Black | 2.8-fold nih.gov |

| White | 3.7-fold nih.gov |

| Hispanic | 3.6-fold nih.gov |

Future studies will continue to validate coproporphyrin I as a reliable biomarker, aiming to establish standardized guidelines for its use in drug development and personalized medicine.

Integration with Systems Biology and "Omics" Research Platforms

Coproporphyrin I is increasingly being integrated into systems biology and "omics" research to provide a more holistic understanding of its role in health and disease.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a prime example of a systems biology approach. Researchers are developing sophisticated PBPK models for coproporphyrin I to simulate its synthesis, transport, and elimination. nih.gov These models can:

Predict the magnitude of DDIs by incorporating in vitro transporter inhibition data and simulating the impact on in vivo coproporphyrin I levels.

Analyze the sensitivity of the system to various parameters, such as the biosynthesis rate and transporter activity.

Simulate the effects of disease states (e.g., chronic kidney disease) on coproporphyrin I disposition and OATP1B transporter function. nih.gov

Metabolomics and Other "Omics": As a metabolite in the heme synthesis pathway, coproporphyrin I is a component of the human metabolome and is included in databases like the Human Metabolome Database (HMDB). Its measurement is often part of broader metabolomics studies that aim to identify biomarkers for diseases or toxic exposures. rupahealth.com Integration with genomics (e.g., studying how SLCO1B1 gene polymorphisms affect coproporphyrin I levels) and proteomics will provide a multi-layered understanding of the factors that regulate its concentration and function. nih.gov

This integration of coproporphyrin I data into large-scale "omics" platforms and computational models is crucial for moving towards predictive and personalized medicine, where it can serve as a key marker of an individual's metabolic state and drug-processing capacity.

Q & A

Basic: What are the optimal synthetic conditions for preparing Coproporphyrin I tetramethyl ester?

Answer:

The synthesis involves two critical steps:

- Step 1: Reacting precursor compounds (e.g., compound 152) with methanol and ethylenediamine under heating (10 minutes) to form intermediate 153 .

- Step 2: Oxidative cyclization using potassium hexacyanoferrate(III) (K₃Fe(CN)₆) under prolonged heating (10–19 hours) to yield the final product .

Alternative routes include sulfuric acid-mediated cyclization at 80°C for 5 hours, followed by methanol extraction and silica gel chromatography . Key considerations: reagent purity, reaction time, and temperature control to minimize side products.

Basic: How can spectroscopic methods distinguish this compound from related porphyrins?

Answer:

- Mass Spectrometry (MS): The ester exhibits a distinct molecular ion peak at m/z 711, differentiating it from Zn-coproporphyrin tetramethyl ester (m/z 773) and free coproporphyrin (m/z 326) .

- Fluorescence Spectroscopy: It shows a normalized emission peak at ~600 nm, unlike protoporphyrin IX, which has dual peaks at ~500 and ~700 nm .

- UV-Vis Absorption: The methyl ester form in organic solvents (e.g., dioxane) displays maxima at 623, 568, 530, and 495 nm, with variations in extinction coefficients dependent on crystallinity .

Basic: What is the standard protocol for separating Coproporphyrin I and III isomers?

Answer:

- Hydrolysis & Thin-Layer Chromatography (TLC):

- Hydrolyze the methyl ester with 25% HCl (0.3 ml per 100 ng ester) for ≥3 hours at room temperature .

- Separate free acids on acid-resistant silica gel TLC plates using 2,6-dimethylpyridine/water solvent .

- Quantify isomers spectrophotometrically using corrected extinction coefficients (Ecorr = 2 × Emax – (E380 + E430)) .

- Key Validation: Recovery rates for both isomers average 89% (CV = 6%) after hydrolysis and chromatography .

Advanced: How should researchers resolve contradictions in spectral data for this compound?

Answer:

Discrepancies in extinction coefficients (e.g., 12% variation pre- and post-recrystallization) arise from purity differences . Mitigation strategies:

- Recrystallization: Purify the ester via repeated crystallization in methanol/dichloromethane to ensure consistent spectral properties.

- Standardization: Prepare fresh reference solutions in 5% HCl and validate against recrystallized standards .

- Fluorimetric Cross-Check: Use in-situ TLC fluorescence measurements to verify isomer ratios, reducing solvent-induced artifacts .

Advanced: What strategies enable regioselective modification of this compound?

Answer:

- Heck Reaction: Palladium-catalyzed coupling with alkenes (e.g., methyl acrylate) introduces substituents at β-pyrrolic positions without disrupting the macrocycle .

- Mercuration: Pre-functionalize the porphyrin with mercury(II) acetate to direct subsequent cross-coupling reactions .

- Key Challenge: Avoid statistical mixtures by using pre-functionalized pyrrolic precursors or controlled stoichiometry .

Advanced: How is this compound applied in microbial metabolism studies?

Answer:

- Bacterial Models: In Rhodobacter capsulatus, coproporphyrin accumulation occurs under biotin-limited conditions, serving as a biomarker for disrupted heme biosynthesis .

- Fluorimetric Tracking: Monitor intracellular porphyrin levels using excitation/emission at 400/620 nm to distinguish coproporphyrin from Mg-porphyrin intermediates .

- Pathogen Relevance: Mycobacterium tuberculosis accumulates Zn-coproporphyrin under stress, detectable via MS (m/z 773) for studying photodynamic therapies .

Methodological: What are best practices for quantifying this compound in biological samples?

Answer:

- Extraction: Use ether at pH 3.5 to isolate porphyrins from urine or cell lysates, followed by esterification with methanol/HCl .

- Spectrophotometry: Prepare standards in 5% HCl (1.086 mg ester = 1 mg free acid) and measure absorbance at the Soret band (~400 nm) .

- Fluorimetry: For trace amounts (<10 ng), use TLC plates with a 2-cm light path and excitation at 405 nm .

Methodological: How can hydrolysis conditions be optimized for this compound analysis?

Answer:

- HCl Volume: Use 0.3 ml 25% HCl per 100 ng ester to ensure complete hydrolysis without degradation .

- Time-Temperature Trade-off: Extend hydrolysis to 5 hours at 80°C for stubborn esters, but monitor via UV-Vis for peak shifts (e.g., 695 nm for verdin formation) .

- Validation: Post-hydrolysis, confirm free acid purity via paper chromatography (RF = 0.51 in butanol-acetic acid) and melting point checks (140–157°C for III isomer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.